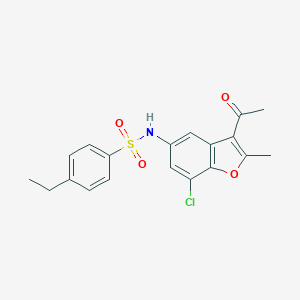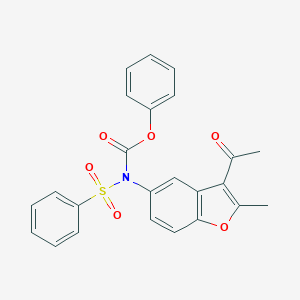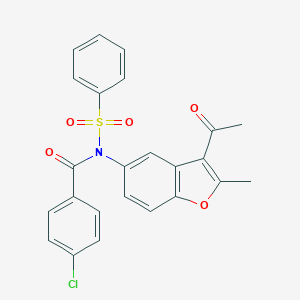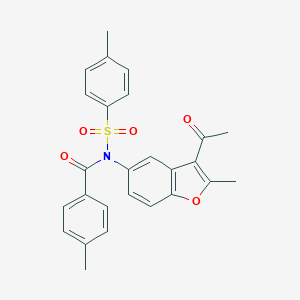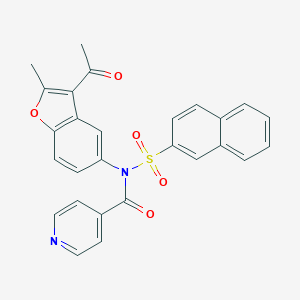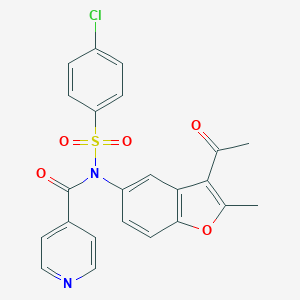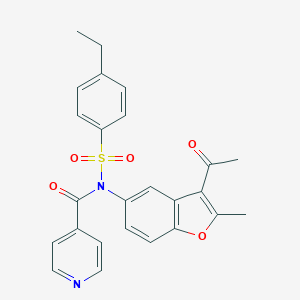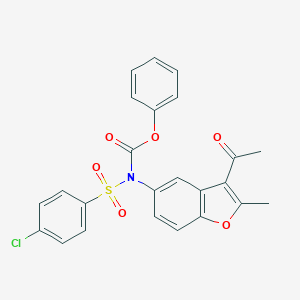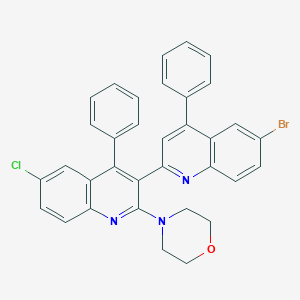
6'-bromo-6-chloro-2-morpholin-4-yl-4,4'-biphenyl-3,2'-biquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl is a complex organic compound with the molecular formula C34H25BrClN3O and a molecular weight of 606.9 g/mol This compound is characterized by the presence of bromine, chlorine, and morpholine functional groups attached to a biquinolinyl core structure
准备方法
The synthesis of 6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Biquinolinyl Core: This step involves the coupling of two quinoline derivatives under specific conditions to form the biquinolinyl core.
Introduction of Bromine and Chlorine: Halogenation reactions are employed to introduce bromine and chlorine atoms at the desired positions on the biquinolinyl core.
Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the biquinolinyl core is replaced by the morpholine moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms (bromine and chlorine) with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which 6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar compounds to 6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl include other biquinolinyl derivatives with different substituents. Some examples are:
6-Bromo-2-morpholin-4-yl-1,3-benzothiazole: This compound has a similar morpholine group but a different core structure.
Indolyl and oxochromenyl xanthenone derivatives: These compounds share some structural similarities and have been studied for their biological activities.
The uniqueness of 6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl lies in its specific combination of functional groups and the biquinolinyl core, which confer distinct chemical and biological properties.
属性
分子式 |
C34H25BrClN3O |
|---|---|
分子量 |
606.9g/mol |
IUPAC 名称 |
4-[3-(6-bromo-4-phenylquinolin-2-yl)-6-chloro-4-phenylquinolin-2-yl]morpholine |
InChI |
InChI=1S/C34H25BrClN3O/c35-24-11-13-29-27(19-24)26(22-7-3-1-4-8-22)21-31(37-29)33-32(23-9-5-2-6-10-23)28-20-25(36)12-14-30(28)38-34(33)39-15-17-40-18-16-39/h1-14,19-21H,15-18H2 |
InChI 键 |
YQQGLOIUKWYSEU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



